molecular formula C9H16O2 B8320285 1-(2-Tetrahydrofuranyl)cyclopentanol

1-(2-Tetrahydrofuranyl)cyclopentanol

Cat. No. B8320285
M. Wt: 156.22 g/mol
InChI Key: YRFBNNUJAYITGP-UHFFFAOYSA-N
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Patent
US07132215B2

Procedure details

In 80 ml of toluene were dissolved 16.8 g of 1-(2-tetrahydrofuranyl)cyclopentanol, 13.1 g of triethylamine, and 0.5 g of 4-(N,N-dimethylamino)pyridine. Then 10.7 g of acrylic chloride was added to the solution at 50° C., which was stirred at the temperature for one hour. Water, 50 ml, was added to the solution below 30° C., followed by ordinary post-treatment. Vacuum distillation yielded 18.1 g of 1-(2-tetrahydrofuranyl)cyclopentyl acrylate. The two-step yield was 80%.
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]1([OH:11])[CH2:10][CH2:9][CH2:8][CH2:7]1.C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21].O>C1(C)C=CC=CC=1.CN(C1C=CN=CC=1)C>[C:19]([O:11][C:6]1([CH:2]2[CH2:3][CH2:4][CH2:5][O:1]2)[CH2:7][CH2:8][CH2:9][CH2:10]1)(=[O:22])[CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
O1C(CCC1)C1(CCCC1)O
Name
Quantity
13.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1

Conditions

Stirring
Type
CUSTOM
Details
which was stirred at the temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)(=O)OC1(CCCC1)C1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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